3-amino-6-bromo-8-methyl-4(3H)-quinazolinone
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Overview
Description
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of amino, bromo, and methyl substituents on the quinazolinone core enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-8-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-methylbenzoic acid and anthranilic acid.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different analogs.
Substitution: The bromo group at the 6-position can be substituted with other nucleophiles, such as alkyl or aryl groups, to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified substituents, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-8-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-chloro-8-methyl-4(3H)-quinazolinone
- 3-amino-6-fluoro-8-methyl-4(3H)-quinazolinone
- 3-amino-6-iodo-8-methyl-4(3H)-quinazolinone
Uniqueness
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone is unique due to the presence of the bromo substituent, which can significantly influence its chemical reactivity and biological activity. The bromo group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially unique properties.
Properties
IUPAC Name |
3-amino-6-bromo-8-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-6(10)3-7-8(5)12-4-13(11)9(7)14/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLOOMQBAFRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN(C2=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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